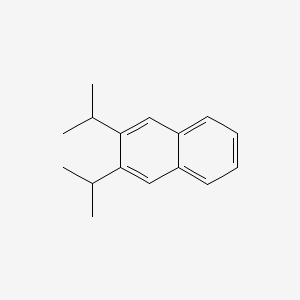

2,3-Diisopropylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

94133-81-0 |

|---|---|

Formule moléculaire |

C16H20 |

Poids moléculaire |

212.33 g/mol |

Nom IUPAC |

2,3-di(propan-2-yl)naphthalene |

InChI |

InChI=1S/C16H20/c1-11(2)15-9-13-7-5-6-8-14(13)10-16(15)12(3)4/h5-12H,1-4H3 |

Clé InChI |

VHLCCRACDZFEFS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC2=CC=CC=C2C=C1C(C)C |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Engineering

Alkylation Strategies for Diisopropylnaphthalene Formation

The primary route to diisopropylnaphthalenes, including the 2,3-isomer, is through the alkylation of naphthalene (B1677914) with an isopropylating agent, typically propylene or isopropanol. This electrophilic substitution reaction can be catalyzed by a variety of acidic materials, leading to a mixture of mono-, di-, and polyisopropylated products. The distribution of the various DIPN isomers is highly dependent on the chosen synthetic protocol.

Friedel-Crafts Alkylation Protocols for Naphthalene Derivatization

Conventional Friedel-Crafts alkylation, employing a Lewis acid catalyst such as aluminum chloride (AlCl₃), is a well-established method for the isopropylation of naphthalene. The reaction proceeds via the formation of an isopropyl carbocation, which then attacks the electron-rich naphthalene ring. The initial substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions, with the α-position being kinetically favored due to higher electron density. Subsequent isomerization and further alkylation lead to a complex mixture of DIPN isomers.

The formation of 2,3-DIPN in this system is generally not favored. The initial isopropylation predominantly yields 1-isopropylnaphthalene (1-IPN) and 2-isopropylnaphthalene (2-IPN). Further isopropylation of these intermediates leads to the ten possible DIPN isomers. Research has shown that in the alkylation of naphthalene with propylene over an amorphous aluminosilicate catalyst, eight of the ten possible DIPN isomers were detected, including the indirect identification of 2,3-DIPN as a minor component. nih.gov The sterically hindered nature of the adjacent 2 and 3 positions makes the direct di-substitution at these sites challenging.

Zeolite-Catalyzed Alkylation Systems

The use of solid acid catalysts, particularly zeolites, has emerged as a more shape-selective and environmentally benign alternative to traditional Friedel-Crafts catalysts. The porous structure of zeolites can influence the product distribution by sterically hindering the formation of bulkier isomers and favoring those that can diffuse through the catalyst channels.

Zeolites such as mordenite (MOR) and Y-type zeolites (FAU) are commonly employed in the isopropylation of naphthalene. Mordenite, with its one-dimensional pore structure, exhibits a high degree of shape selectivity, favoring the formation of the linear 2,6-DIPN isomer. Y-type zeolites, with their larger, three-dimensional pore systems, tend to produce a broader range of isomers.

While the primary focus of zeolite catalysis in this area has been on maximizing the yield of 2,6-DIPN, the formation of other isomers, including 2,3-DIPN, is inherent to the process, albeit in smaller quantities. The product distribution is a complex interplay of the zeolite's pore geometry, acidity, and the reaction conditions.

The framework topology and acidity of the chosen zeolite play a critical role in determining the final isomer distribution. The pore dimensions of the zeolite can exert a "confinement effect," which influences the transition states of the alkylation and isomerization reactions. For instance, zeolites with medium to large pores are necessary to accommodate the di-substituted naphthalene products.

The acidity of the zeolite, both in terms of the number and strength of acid sites, affects the catalytic activity and the extent of side reactions such as isomerization and disproportionation. A higher acid site density can lead to a product distribution closer to thermodynamic equilibrium, which may not favor the formation of the sterically hindered 2,3-DIPN.

The table below illustrates the typical product distribution for the isopropylation of naphthalene over different zeolite catalysts. Note the general absence of explicitly quantified 2,3-DIPN in many studies, highlighting its status as a minor, often unquantified, product.

| Catalyst | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | 2,7-DIPN Selectivity (%) | Other DIPN Isomers (%) |

| H-Mordenite | Moderate | High | Low | Moderate |

| HY Zeolite | High | Moderate | Moderate | High |

| Beta Zeolite | High | Low | Moderate | High |

This table represents a generalized summary of findings in the field. Actual values can vary significantly based on specific reaction conditions.

Disproportionation Reactions of Isopropylnaphthalenes

Disproportionation of isopropylnaphthalenes is another important reaction pathway that occurs concurrently with alkylation, particularly at higher temperatures and in the presence of strong acid catalysts. This reaction involves the transfer of an isopropyl group from one naphthalene ring to another, leading to the formation of both higher and lower alkylated naphthalenes. For instance, two molecules of 2-isopropylnaphthalene can react to form naphthalene and a mixture of diisopropylnaphthalenes.

This process contributes to the complex isomer distribution observed in the final product mixture. While disproportionation can be utilized to enrich certain desired isomers, the selective formation of 2,3-DIPN through this route has not been reported and is considered unlikely due to thermodynamic and steric constraints.

Mechanistic Elucidation of Alkylation and Isomerization Processes

The generally accepted mechanism for the isopropylation of naphthalene involves the following steps:

Formation of the Isopropyl Cation: The isopropylating agent (propylene or isopropanol) interacts with the acid catalyst to form an isopropyl carbocation (CH₃)₂CH⁺.

Electrophilic Attack: The isopropyl carbocation attacks the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. The attack can occur at either the α- or β-position.

Deprotonation: A proton is eliminated from the Wheland intermediate, restoring the aromaticity of the naphthalene ring and yielding an isopropylnaphthalene.

The initial product distribution is governed by kinetic control, with the α-substituted isomer (1-IPN) often forming faster. However, under typical reaction conditions, isomerization reactions occur, leading to a mixture that approaches thermodynamic equilibrium, where the less sterically hindered β-substituted isomer (2-IPN) is favored.

The formation of diisopropylnaphthalenes proceeds through the further alkylation of the initially formed isopropylnaphthalenes. The position of the second isopropyl group is influenced by both the directing effect of the first isopropyl group and the steric hindrance between the incoming electrophile and the existing substituent. The formation of the 2,3-isomer would require either the direct alkylation of 2-isopropylnaphthalene at the adjacent C-3 position or the alkylation of 3-isopropylnaphthalene (a minor and transient species) at the C-2 position. Both pathways are sterically disfavored.

Isomerization of other diisopropylnaphthalene isomers to 2,3-DIPN is also a theoretical possibility, proceeding through a series of 1,2-hydride and 1,2-isopropyl shifts within the naphthalene ring system, mediated by the acid catalyst. However, the high steric strain of the 2,3-disubstituted product makes it thermodynamically less stable than other isomers like 2,6- and 2,7-DIPN, meaning its equilibrium concentration would be very low.

Parametric Optimization of Reaction Conditions for Isomer Control

The selective synthesis of diisopropylnaphthalene isomers is highly dependent on the careful optimization of several key reaction parameters, including temperature, pressure, and the molar ratio of reactants. While the production of 2,6- and 2,7-DIPN is often the primary goal due to their industrial significance, the principles of isomer control can be applied to understand the formation of other isomers like 2,3-DIPN.

Temperature: Reaction temperature plays a crucial role in both reaction rate and isomer selectivity. In the isopropylation of naphthalene, higher temperatures generally lead to increased conversion rates. For instance, in a two-step process involving an initial synthesis followed by a rearrangement reaction, the synthesis step may be conducted at temperatures ranging from 50-220°C, while the subsequent rearrangement to favor certain isomers is often carried out at higher temperatures, between 200°C and 300°C google.com. However, excessively high temperatures can lead to unwanted side reactions, such as cracking and tar formation, which can shorten the catalyst's lifespan google.com. Lowering the temperature, for example to a range of 70°C to 175°C in a second isomerization step, can favor the conversion of residual alpha-isopropylnaphthalene to the more stable beta-isomer, which is a precursor to β,β-DIPN isomers like 2,3-DIPN google.com.

Pressure: Pressure is another critical parameter, primarily influencing the concentration of the alkylating agent (e.g., propylene) in the liquid phase and helping to maintain the flow in continuous reactor systems. In the isopropylation of naphthalene over H-mordenite catalysts, propene pressure has been studied in the range of 0.35 to 0.90 MPa. Interestingly, at temperatures between 200°C and 300°C, the conversion of naphthalene and the yield of DIPN isomers were found to be almost independent of the propene pressure uq.edu.au. However, maintaining a positive pressure, typically between 200 and 500 psi, is considered beneficial for prolonging catalyst life google.com. For rearrangement reactions aimed at producing specific DIPN isomers, pressures can range from 0.5 to 1.5 MPa google.com.

Reactant Ratios: The molar ratio of naphthalene to the alkylating agent (e.g., isopropyl alcohol or propylene) is a key factor in controlling the degree of alkylation and the product distribution. A higher naphthalene-to-propylene ratio is often employed to suppress the formation of higher alkylated naphthalenes and favor the production of mono- and di-substituted products. For example, a feed molar ratio of 1:2:10 for naphthalene:isopropyl alcohol:cyclohexane (as a solvent) was identified as an optimized condition for achieving good naphthalene conversion and selectivity towards 2,6-diisopropylnaphthalene over Al-MCM-48 catalysts researchgate.net. The isopropylation process occurs in consecutive steps, with naphthalene first converting to isopropylnaphthalene (IPN) isomers, which then further react to form DIPN isomers uq.edu.au. Controlling the reactant ratios allows for manipulation of the concentration of these intermediates, thereby influencing the final DIPN isomer distribution.

| Parameter | Typical Range | Effect on Isomer Selection | Reference |

|---|---|---|---|

| Temperature (Synthesis) | 50 - 220°C | Influences initial alkylation and product distribution. | google.com |

| Temperature (Isomerization/Rearrangement) | 150 - 300°C | Higher temperatures can promote rearrangement to thermodynamically stable isomers. Lower temperatures can favor specific kinetic products. | google.comgoogle.com |

| Pressure | 0.5 - 1.5 MPa (1.0 MPa is common) | Maintains reactant phase and flow; can have a minor effect on selectivity within certain ranges. | google.comuq.edu.au |

| Naphthalene to Alkylating Agent Molar Ratio | Varies (e.g., 1:2 for NAP:IPA) | Controls the extent of alkylation (mono-, di-, poly-). High naphthalene ratios suppress polyalkylation. | researchgate.net |

Investigation of Catalyst Performance and Regeneration

The performance of the catalyst is paramount in the shape-selective synthesis of diisopropylnaphthalene isomers. Zeolites, with their well-defined pore structures, are particularly effective in controlling which isomers are formed.

Catalyst Performance: H-mordenite is a frequently studied catalyst for the isopropylation of naphthalene due to its pore structure, which favors the formation of specific, less bulky isomers like 2,6- and 2,7-DIPN uq.edu.aursc.org. The catalytic activity is influenced by factors such as the Si/Al ratio; dealumination of H-mordenite has been shown to improve catalytic conversion, selectivity, and stability researchgate.net. Mesoporous aluminosilicates like Al-MCM-48 have also demonstrated high naphthalene conversion and selectivity to 2,6-DIPN researchgate.net. The acidity of the catalyst, particularly the Brønsted acid sites, is crucial for the alkylation reaction to occur. The choice of catalyst can significantly alter the product distribution. For instance, over H-mordenite, 2,6-DIPN is often the preferred isomer, whereas HY and H-beta zeolites may favor the formation of 2,7-DIPN researchgate.net. This highlights the "shape-selectivity" imposed by the catalyst's porous architecture.

Catalyst Regeneration: Catalyst deactivation is a significant issue in industrial catalytic processes, including naphthalene alkylation. The primary causes of deactivation in this context are coke formation and the deposition of carbonaceous materials on the active sites of the catalyst, which block the pores and reduce activity researchgate.net. This loss of activity necessitates periodic regeneration to restore catalyst performance.

Common regeneration strategies include:

Oxidative Treatment: This is the most common method, involving controlled burning of the coke deposits in an air stream at elevated temperatures (e.g., 300–500 °C) mdpi.com. This process must be carefully controlled to avoid thermal damage to the catalyst structure.

Washing: In some cases, washing the catalyst with solvents, acids, or bases can remove foulants or poisons mdpi.com. For example, Pt-Sn/Al2O3 catalysts used in dehydrogenation have been regenerated using liquid hydrochloric acid after coke burning mdpi.com.

Oxychlorination: This technique can be used to redisperse sintered metal particles on a support, which is a form of thermal degradation mdpi.com.

The ability of a catalyst to withstand multiple cycles of reaction and regeneration without significant loss of activity or selectivity is a key measure of its performance and economic viability. For instance, some ionic liquid catalysts used for naphthalene alkylation have shown stable activity after being recycled four times researchgate.net. For processes with rapid deactivation, continuous regeneration systems are often necessary mdpi.com.

| Catalyst Type | Key Performance Characteristics | Common Deactivation Mechanism | Regeneration Method |

|---|---|---|---|

| H-Mordenite (HM) | Shape-selective for linear isomers (e.g., 2,6-DIPN). Performance is dependent on the Si/Al ratio. | Coking/Fouling | Oxidative treatment (coke burn-off) |

| Zeolite Y (HY), Zeolite Beta | Shape-selective for bulkier isomers (e.g., 2,7-DIPN) compared to H-Mordenite. | Coking/Fouling | Oxidative treatment (coke burn-off) |

| Al-MCM-48 | Mesoporous structure, high surface area, good conversion, and selectivity. | Coking/Fouling | Oxidative treatment (coke burn-off) |

| Ionic Liquids (e.g., Et3NHCl-AlCl3) | High activity and selectivity at lower temperatures; can be recycled. | Potential leaching or contamination | Recycling/Purification |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Isomer Discrimination

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for distinguishing between diisopropylnaphthalene (DIPN) isomers. The unique substitution pattern of 2,3-diisopropylnaphthalene gives rise to a characteristic vibrational signature. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting and assigning the vibrational modes of this less common isomer. chemicalbook.comuni.lu

Theoretical calculations of the IR spectrum of this compound provide critical data for its identification. uni.lu The calculated spectrum, typically obtained using methods like B3PW91/6-311G*, reveals characteristic absorption bands corresponding to specific molecular vibrations. These theoretical spectra can be compared with experimental data from mixtures to identify the presence of the 2,3-isomer. uni.luhmdb.ca

Key regions in the IR spectrum for the identification of diisopropylnaphthalene isomers include the C-H out-of-plane deformation vibrations. rsc.org For 2,3-DIPN, specific calculated IR bands have been proposed as useful markers for its detection. chemicalbook.com

Table 1: Calculated Infrared (IR) Frequencies and Intensities for this compound (Note: This table is based on theoretical calculations and serves as a predictive guide for experimental identification.)

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3065 | 10.2 | Aromatic C-H Stretch |

| 2965 | 75.5 | Asymmetric CH₃ Stretch |

| 1630 | 5.8 | C=C Aromatic Stretch |

| 1465 | 45.1 | CH₃ Asymmetric Bend |

| 880 | 65.3 | Aromatic C-H Out-of-Plane Bend |

| 750 | 20.1 | Isopropyl Rocking |

Complementary to IR spectroscopy, Raman spectroscopy offers another layer of detail for isomer discrimination. The selection rules for Raman scattering differ from those of IR absorption, often highlighting different vibrational modes. Theoretical calculations have also been used to predict the Raman spectrum of this compound. chemicalbook.com The similarities and differences between the calculated Raman spectra of 2,3-, 2,6-, and 2,7-DIPN isomers have been systematically studied to pinpoint unique spectral features. chemicalbook.com

Table 2: Calculated Raman Frequencies and Activities for this compound (Note: This table is based on theoretical calculations and provides a basis for the experimental Raman characterization.)

| Wavenumber (cm⁻¹) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

| 3060 | 150.2 | Aromatic C-H Stretch |

| 2960 | 210.5 | Asymmetric CH₃ Stretch |

| 1610 | 85.7 | C=C Aromatic Stretch |

| 1380 | 60.1 | CH₃ Symmetric Bend |

| 730 | 95.4 | Ring Deformation |

| 550 | 40.2 | Isopropyl Bending |

The accurate assignment of the calculated vibrational frequencies to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. chemicalbook.comuni.lu This computational method quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional rotations) to each normal vibrational mode. chemicalbook.comuni.lu For this compound, PED analysis has been crucial in interpreting the complex IR and Raman spectra, allowing for a clear understanding of how the isopropyl groups and the naphthalene (B1677914) core move in each vibration. chemicalbook.com This detailed assignment is fundamental for understanding the subtle spectral differences that allow for the discrimination of 2,3-DIPN from other isomers. chemicalbook.comuni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. In the context of diisopropylnaphthalene isomers, NMR is essential for confirming the substitution pattern on the naphthalene ring. spectrabase.comnih.gov

While specific, experimentally derived ¹H and ¹³C NMR spectra for isolated this compound are not widely available in the surveyed literature, the principles of NMR spectroscopy allow for the prediction of its expected spectral features. The symmetry of the 2,3-DIPN molecule would result in a distinct number of signals and splitting patterns in both the proton and carbon spectra, which would be different from the more symmetrical 2,6-isomer or the less symmetrical 1,3- and 1,7-isomers. The analysis of complex mixtures containing various DIPN isomers has utilized NMR techniques to help identify the components, even if the data for the pure 2,3-isomer was not isolated. spectrabase.comnih.gov

X-ray Diffraction Studies for Condensed Phase Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

A review of the available scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal packing, unit cell dimensions, and precise intramolecular geometry in the condensed phase are not available. Such a study would be invaluable for understanding the steric interactions between the adjacent isopropyl groups and their influence on the planarity of the naphthalene system.

Comparative Spectroscopic Fingerprinting of Diisopropylnaphthalene Isomers

The identification of this compound often occurs in the context of complex isomeric mixtures produced during the alkylation of naphthalene. hmdb.caspectrabase.com Therefore, a comparative spectroscopic approach is vital. By comparing the IR and Raman spectra of an unknown mixture to a library of theoretical and experimental spectra of known DIPN isomers, the presence of 2,3-DIPN can be confirmed. uni.luhmdb.carsc.org

The vibrational spectra of 2,3-DIPN, 2,6-DIPN, and 2,7-DIPN, for instance, show both similarities and distinct differences. chemicalbook.com While many of the bands corresponding to the naphthalene ring and isopropyl group vibrations overlap, unique bands in the "fingerprint" region (typically below 1500 cm⁻¹) can serve as diagnostic markers. uni.lursc.org Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) is a particularly powerful technique for this purpose, as it allows for the acquisition of individual IR spectra for each isomer separated from a mixture. rsc.org Theoretical calculations have been essential in predicting the IR spectra for isomers like 2,3-DIPN that have not been isolated as pure standards, thus enabling their identification within these complex mixtures. uni.lu

Theoretical and Computational Chemistry

Quantum Chemical Approaches for Electronic Structure and Molecular Properties

Quantum chemical methods are fundamental in calculating the electronic structure and intrinsic molecular properties of 2,3-diisopropylnaphthalene. These approaches range from the widely used Density Functional Theory to more computationally intensive ab initio methods.

Density Functional Theory (DFT) stands as a principal tool for investigating the properties of diisopropylnaphthalene isomers. For 2,3-DIPN, along with its 2,6- and 2,7- isomers, DFT calculations have been employed to determine optimized molecular geometries and to predict vibrational frequencies. science.govresearchgate.net

One significant study utilized the B3PW91 functional with the 6-311G* basis set for these calculations. science.govresearchgate.net The process begins with geometry optimization, where the computational algorithm systematically alters the molecule's geometry to find the lowest energy conformation, representing the most stable structure. Following optimization, vibrational frequency calculations are performed. These theoretical frequencies are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. For 2,3-DIPN, whose experimental spectra were not available, these DFT calculations provided the first predictions of its vibrational signatures. science.govresearchgate.net The calculated wavenumbers for the 2,6-DIPN isomer showed very good agreement with experimental data, typically within a 10 cm⁻¹ interval, lending high confidence to the predicted spectra for the 2,3-DIPN isomer. researchgate.netresearchgate.net

The theoretical vibrational modes are analyzed using Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. science.govresearchgate.net

Table 1: Selected Predicted Vibrational Frequencies for this compound using DFT (B3PW91/6-311G)*

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Primary Assignment (PED) |

|---|---|---|---|

| ν(C-H)aromatic | ~3060 | ~3060 | Aromatic C-H stretching |

| ν(C-H)isopropyl | ~2960 | ~2960 | Isopropyl C-H stretching |

| Ring stretching | ~1600 | ~1600 | Naphthalene (B1677914) ring C-C stretching |

| δ(CH₃) | ~1460 | ~1460 | Methyl group bending |

| Ring breathing | ~750 | ~750 | Naphthalene ring breathing mode |

Note: The values in the table are approximate representations based on typical DFT results for such compounds as detailed in the source literature and are intended for illustrative purposes.

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by more explicitly accounting for electron correlation. wikipedia.orgnih.gov These methods are computationally more demanding and are often considered the "gold standard" for small to medium-sized molecules. wikipedia.org For the parent naphthalene molecule, high-level coupled-cluster calculations have been performed to determine accurate electronic excitation energies. nih.gov However, specific studies employing these high-level ab initio or post-Hartree-Fock methods for detailed calculations on the this compound isomer were not identified in the searched literature.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, diffusion, and interactions with other molecules or surfaces. acs.org MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. researchgate.net While MD studies have been conducted on related systems, such as simulating the diffusion of 2,6- and 2,7-diisopropylnaphthalene (B1294804) isomers within zeolites to understand shape-selective catalysis, specific molecular dynamics simulations focusing on this compound were not found in the reviewed literature. researchgate.net

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is indispensable for predicting and interpreting the spectroscopic signatures of molecules, which serve as their fingerprints. For 2,3-DIPN, computational methods have been vital due to the difficulty in isolating this specific isomer from complex reaction mixtures. science.gov

The DFT-based calculations mentioned previously (B3PW91/6-311G*) were used to predict the complete infrared and Raman spectra of 2,3-DIPN. science.govresearchgate.net The interpretation of these computationally generated spectra relies on Potential Energy Distribution (PED) analysis. researchgate.net This analysis breaks down each complex molecular vibration into simpler components, such as the stretching of a specific C-C bond or the bending of a C-H bond, allowing for an unambiguous assignment of each calculated vibrational band. science.govresearchgate.net By comparing the predicted vibrational patterns of 2,3-DIPN with those of the better-characterized 2,6- and 2,7-isomers, the study proposed specific IR and Raman bands that could be used for the future detection and identification of the elusive 2,3-DIPN isomer in experimental samples. researchgate.net

Computational Modeling of Catalytic Reaction Mechanisms and Transition States

Understanding the formation of different diisopropylnaphthalene isomers during the alkylation of naphthalene requires modeling the catalytic reaction mechanisms. Computational methods, particularly DFT, can be used to map out the potential energy surface of a reaction, identify intermediate structures, and calculate the energy of transition states. This information helps explain why certain isomers are formed preferentially over others. While the synthesis of diisopropylnaphthalenes over various catalysts is an active area of research, detailed computational studies modeling the specific reaction pathways and transition states leading to the formation of this compound were not found in the available literature.

Conformational Analysis and Molecular Shape Descriptors

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, the orientation of the two isopropyl groups relative to the naphthalene plane defines its conformation. The geometry optimization performed in DFT calculations inherently finds a low-energy conformer. science.gov A full conformational analysis would involve systematically rotating the flexible bonds to map the potential energy surface and identify all stable conformers and the energy barriers between them.

Molecular shape descriptors are quantitative measures of a molecule's size and shape. These descriptors are important in areas like shape-selective catalysis, where the ability of a molecule to fit into the pores of a catalyst like a zeolite determines the reaction outcome. researchgate.net Although the DFT calculations provide the optimized three-dimensional structure of 2,3-DIPN, specific studies dedicated to a detailed conformational analysis or the calculation of its molecular shape descriptors were not identified in the searched literature. researchgate.net

Analytical Methodologies for Isomer Separation and Quantification

Macro-Scale Separation Techniques for Isomer Mixtures

Distillation-Based Separation Processes

Distillation is a fundamental preliminary step in the purification of diisopropylnaphthalene isomers. While it is not effective in separating the individual isomers from one another due to their very close boiling points, it plays a crucial role in the initial fractionation of the crude alkylation product. This process effectively separates the diisopropylnaphthalene fraction from other compounds with significantly different boiling points, such as monoisopropylnaphthalenes and triisopropylnaphthalenes.

The close boiling points of the ten DIPN isomers, often differing by only a few degrees Celsius, make their separation by conventional fractional distillation impractical. For instance, the boiling point of 2,3-diisopropylnaphthalene is 318.0 °C, which is very similar to that of other isomers like 2,6-diisopropylnaphthalene (319.6 °C) and 2,7-diisopropylnaphthalene (B1294804) (317.0 °C) nih.gov.

To achieve a preliminary concentration of the desired isomers, multi-tower series distillation configurations have been shown to be more effective than single-column arrangements. These systems can address issues such as naphthalene (B1677914) crystallization and pipe plugging while yielding a diisopropylnaphthalene isomer mixture of high purity, which can then be subjected to more refined separation techniques nih.gov.

| Diisopropylnaphthalene Isomer | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|

| 1,3-Diisopropylnaphthalene | 308.6 | - |

| 1,4-Diisopropylnaphthalene | 314.6 | - |

| 1,5-Diisopropylnaphthalene | 311.1 | - |

| 1,6-Diisopropylnaphthalene | 317.5 | 52.0 |

| 1,7-Diisopropylnaphthalene | 309.2 | - |

| This compound | 318.0 | - |

| 2,6-Diisopropylnaphthalene | 319.6 | 70.0 |

| 2,7-Diisopropylnaphthalene | 317.0 | -3.0 |

Crystallization Methodologies

Crystallization is a powerful technique for the separation of DIPN isomers, leveraging the often significant differences in their melting points. This method can be broadly categorized into solvent crystallization and high-pressure crystallization.

Solvent Crystallization

Solvent crystallization involves dissolving the mixture of diisopropylnaphthalene isomers in a suitable solvent and then cooling the solution to induce the crystallization of the desired isomer. The choice of solvent is critical and is based on the differential solubility of the isomers at various temperatures.

Commonly used solvents for the recrystallization of DIPN isomers include C1-C4 aliphatic alcohols such as ethanol, propanol, and isopropanol. For instance, a mixture of 2,6-diisopropylnaphthalene and 2,7-diisopropylnaphthalene can be effectively separated using ethanol. By cooling a solution of these isomers in ethanol, the higher-melting 2,6-diisopropylnaphthalene can be selectively crystallized, achieving a purity of over 99% researchgate.net. One patented method describes obtaining 2,6-diisopropylnaphthalene with a purity of 99.42% by crystallizing the distillate at 9°C and washing the crystals with ethanol researchgate.net. Another patent details a process where crystallization with ethanol at -5°C, followed by washing with methanol, yields a product with a purity of 99.45% google.com.

The effectiveness of solvent crystallization is demonstrated in the following table, which outlines typical conditions and outcomes for the purification of 2,6-diisopropylnaphthalene.

| Solvent | Crystallization Temperature (°C) | Initial Purity (%) | Final Purity (%) | Reference |

|---|---|---|---|---|

| Ethanol | 0 | 80 | 99.0 | google.com |

| Ethanol | -5 | 85 | 99.2 | google.com |

| Ethanol/Methanol | -5 | 86 | 99.45 | google.com |

A significant challenge in the crystallization of certain DIPN isomer pairs, such as 2,6- and 2,7-diisopropylnaphthalene, is the formation of a eutectic mixture. This limits the purity that can be achieved through simple crystallization, as the eutectic composition will crystallize out at a specific temperature.

High-Pressure Crystallization

High-pressure crystallization is an advanced technique that utilizes pressure to alter the solid-liquid phase equilibrium of the isomer mixture. By applying high pressure, the melting point of the target isomer can be increased, leading to its preferential crystallization from the melt. This method can be particularly effective for separating isomers with close melting points at atmospheric pressure.

Research on the high-pressure crystallization of diisopropylnaphthalene isomers is not as extensive as for other methods. However, the principle has been successfully applied to similar compounds like dimethylnaphthalenes, where pressures ranging from 49.03 to 245.17 MPa have been used for their extraction nih.gov. This suggests that high-pressure crystallization holds potential for the fine separation of DIPN isomers, including this compound, by overcoming the limitations of eutectic formation.

Adsorption-Based Separation Strategies

Adsorption-based separation offers a highly selective method for isolating diisopropylnaphthalene isomers. This technique relies on the differential adsorption of the isomers onto the surface of a porous solid adsorbent. The choice of adsorbent is paramount and is dictated by factors such as pore size, surface chemistry, and the molecular dimensions of the isomers.

Zeolites are a class of microporous aluminosilicate minerals that are widely used as adsorbents for the separation of DIPN isomers. The shape-selective nature of zeolites allows for the preferential adsorption of certain isomers based on their size and shape. For example, zeolites with specific pore structures can differentiate between the linear 2,6-diisopropylnaphthalene and the bulkier 2,7-diisopropylnaphthalene.

The selectivity of zeolites can be tailored by modifying their structure and composition. For instance, H-mordenite zeolites have shown a preference for adsorbing 2,6-diisopropylnaphthalene, while HY and H-beta zeolites tend to favor the adsorption of 2,7-diisopropylnaphthalene. This selectivity is attributed to the different pore architectures of these zeolites and how they accommodate the transition-state complexes of the isomers.

The introduction of cations into the zeolite framework can also enhance the adsorption selectivity. For example, the presence of potassium ions (K+) in Zeolite Y has been shown to improve the selective adsorption of 2,6-diisopropylnaphthalene from a mixture of its isomers nih.gov.

While adsorption is a promising technique, the industrial-scale separation of diisopropylnaphthalene isomers using this method is still under development. Further research is needed to identify more efficient and robust adsorbents and to optimize the process parameters for large-scale applications.

| Adsorbent | Favored Isomer | Underlying Principle |

|---|---|---|

| H-Mordenite | 2,6-Diisopropylnaphthalene | Shape selectivity based on linear molecular structure |

| HY Zeolite | 2,7-Diisopropylnaphthalene | Shape selectivity based on bent molecular structure |

| H-Beta Zeolite | 2,7-Diisopropylnaphthalene | Shape selectivity based on bent molecular structure |

| K+-modified Zeolite Y | 2,6-Diisopropylnaphthalene | Enhanced adsorption selectivity due to cation interaction |

Industrial and Specialized Chemical Applications

Role as Specialty Solvents in Industrial Formulations

Diisopropylnaphthalene (DIPN), an aromatic compound, serves as a high-performance solvent in various industrial applications due to its excellent dissolvent capacity. schultzchem.com A notable use of DIPN is as a solvent in the production of carbonless copy paper, where it is also known as Kureha Micro Capsule Oil (KMC oil). wikipedia.org The mixture of diisopropylnaphthalene isomers possesses key properties that make it suitable for this and other solvent applications, including a broad liquid range, low volatility, and low toxicity. wikipedia.org Its characteristics also lend it to be used in the formulation of certain fuels. schultzchem.com

The utility of DIPN as a solvent is often attributed to its chemical structure, which provides stability. schultzchem.com In coating materials, high boiling point solvents like diisopropylnaphthalene are utilized, where factors such as volatilization rate and solubility are critical to performance. schultzchem.com The composition of such mixed solvents is carefully controlled based on process conditions like drying temperature and time. schultzchem.com

Utilization in High-Performance Heat Transfer Fluids

Diisopropylnaphthalene is recognized as a new generation, high-temperature synthetic heat transfer fluid. schultzchem.com Its adoption in this field is driven by a combination of desirable thermal and physical properties. It is characterized as a colorless, odorless, and low-toxicity fluid with a high boiling point and flash point, contributing to safer operation. schultzchem.comschultzchem.com

A key performance indicator for a heat transfer fluid is its thermal stability. Diisopropylnaphthalene exhibits excellent thermal stability, with a deterioration rate of less than 10% after 720 hours in a 330°C environment. schultzchem.com This stability allows for long-term operation at high temperatures. The recommended maximum operating temperature for diisopropylnaphthalene fluid is 330°C, with a maximum allowable film temperature of 350°C. schultzchem.com

The fluid's low viscosity is advantageous, offering better pumpability and lower flow resistance compared to many other fluids. schultzchem.com Furthermore, its extremely low pour point of -46°C facilitates system start-up in cold environments without the need for heat tracing. schultzchem.com The low saturated vapor pressure of diisopropylnaphthalene meets the operational requirements for liquid phase heating systems. schultzchem.com An additional benefit is that the fluid can be regenerated and reused, which can help in reducing operational costs. schultzchem.com

Below is a table summarizing the key properties of diisopropylnaphthalene as a heat transfer fluid:

| Property | Value |

| Appearance | Colorless |

| Odor | Odorless |

| Density | 958 kg/m ³ |

| Kinematic Viscosity (40°C) | 6 mm²/s |

| Pour Point | -46°C |

| Maximum Operating Temperature | 330°C |

| Maximum Film Temperature | 350°C |

| Lowest Operating Temperature | -40°C |

Precursors and Intermediates in Polymer Synthesis (e.g., Naphthalenedicarboxylic Acids)

Diisopropylnaphthalenes are significant as precursors in the synthesis of valuable monomers for high-performance polymers. Specifically, isomers of diisopropylnaphthalene can be oxidized to produce naphthalenedicarboxylic acids (NDAs). researchgate.net Among these, 2,6-naphthalenedicarboxylic acid (2,6-NDA) is a particularly important monomer used in the production of advanced polyesters like polyethylene (B3416737) naphthalate (PEN). researchgate.net PEN exhibits superior properties compared to conventional polyethylene terephthalate (B1205515) (PET). researchgate.net

The synthesis of 2,6-NDA often involves the catalytic oxidation of alkylnaphthalenes. researchgate.net While various methods exist, the use of diisopropylnaphthalene isomers as starting materials is a key route. The Friedel-Crafts alkylation of naphthalene (B1677914) with propene is a common method to produce a mixture of diisopropylnaphthalene isomers. nih.govresearchgate.net From this mixture, specific isomers, such as 2,6-diisopropylnaphthalene, can be isolated and then oxidized to form the desired 2,6-NDA. researchgate.netresearchgate.net

Functional Chemical Additives in Coatings, Sealants, and Adhesives

In the broader context of additives for adhesives and sealants, various chemical agents are used to modify properties such as rheology, adhesion, and resistance to environmental factors. While specific data on 2,3-diisopropylnaphthalene as a functional additive is limited in the provided search results, its characteristics as a stable, low-volatility aromatic compound suggest its potential to act as a plasticizer or a performance-enhancing additive in complex formulations. Additives in this sector are crucial for achieving desired application properties, such as viscosity control and improved adhesion to various substrates.

Context as a Chemical Replacement for Polychlorinated Biphenyls (PCBs)

Diisopropylnaphthalene has been identified and used as a substitute for polychlorinated biphenyls (PCBs). nih.gov PCBs are a class of man-made organic chemicals that were once widely used in various industrial and commercial applications due to their chemical stability, non-flammability, and electrical insulating properties. nih.govmmu.ac.uk However, their production was banned due to their persistence in the environment, ability to bioaccumulate, and adverse health effects. mmu.ac.uknih.gov

The search for suitable replacements for PCBs led to the consideration of compounds like diisopropylnaphthalene, which offer some of the desirable properties of PCBs, such as high thermal stability and a broad liquid range, but with a more favorable toxicological and environmental profile. wikipedia.orgnih.gov This substitution is a critical aspect of mitigating the environmental legacy of PCBs and transitioning to safer chemical alternatives in applications where the performance characteristics of PCBs were previously essential.

Environmental Occurrence and Degradation Pathways

Anthropogenic Sources and Environmental Distribution

2,3-Diisopropylnaphthalene (2,3-DIPN) is one of ten possible isomers of diisopropylnaphthalene (DIPN). Technical DIPN is a complex mixture of these isomers used in various industrial applications, primarily as a solvent in carbonless copy paper and thermal paper, replacing polychlorinated biphenyls (PCBs) mq.edu.auwikipedia.org. Due to its use in widespread consumer and industrial products, 2,3-DIPN and other isomers have become recognized as environmental contaminants of anthropogenic origin mq.edu.auresearchgate.net. Natural or geochemical sources of DIPNs are not currently known researchgate.net.

Isomers of diisopropylnaphthalene are frequently detected as low-level contaminants in the surface waters and sediments of aquatic environments researchgate.net. Their presence is often linked to discharges from paper recycling processes. One study identified DIPNs in the water from paper-recycling process water discharge areas, marking their first detection and emission into the aquatic environment from this source mq.edu.au. The physicochemical properties of DIPNs, such as low water solubility and a tendency to adsorb to particulate matter, lead to their accumulation in sediments.

Surface Waters: Studies have confirmed the presence of DIPN isomers in surface waters, indicating their release from industrial and municipal wastewater streams researchgate.net.

Sediments: Due to their hydrophobic nature, DIPNs preferentially partition to sediments. Analysis of sediment samples from various aquatic systems has consistently shown contamination with a mixture of DIPN isomers researchgate.netresearchgate.net.

The most significant source of DIPN contamination in the environment is associated with paper products. DIPNs are used as a solvent for dyes in carbonless copy paper wikipedia.orgwikipedia.orgproquest.com. The recycling process for these papers is often unable to completely remove these chemical compounds, leading to their presence in recycled paper and board products scielo.brscielo.br.

Paper Products: Carbonless copy paper contains microencapsulated dye dissolved in a solvent, which historically included PCBs but was later replaced by solvents like DIPNs wikipedia.orgproquest.com. The widespread use and subsequent recycling of this paper introduce DIPNs into the recycling stream scielo.brcdc.gov.

Food Packaging: Recycled paper and cardboard are extensively used for food packaging. Consequently, DIPNs can be found in these materials and may migrate into foodstuffs, particularly those with high-fat content scielo.brscielo.brfoodpackagingforum.org. A study of paper packaging from U.S. marketplaces found that over 60% of imported food packages contained DIPN, with concentrations ranging from 0.09 to 20 mg/kg nih.gov.

Waste Streams: DIPNs enter municipal and industrial waste streams through the disposal of paper products, packaging materials, and other consumer goods containing these compounds mq.edu.auresearchgate.net. Landfill leachate and wastewater treatment plant effluents are potential pathways for their release into the environment.

| Sample Type | Concentration Range (mg/kg) | Reference |

|---|---|---|

| Domestic (U.S.) Packages | 0.09 - 20 | nih.gov |

| Imported Food Packages | 0.09 - 20 | nih.gov |

The presence of diisopropylnaphthalenes in atmospheric particulate matter (APM) is considered an indicator of paper combustion researchgate.net. The combustion of waste paper and other materials containing DIPNs can release these compounds into the atmosphere, where they can adsorb onto particulate matter and be transported over distances. Studies have detected DIPNs in APM samples, particularly in urban and industrial areas, linking their presence to anthropogenic combustion activities researchgate.net.

Biotic Degradation Mechanisms

The biotic degradation of this compound, while not as extensively documented as that of its parent compound naphthalene (B1677914), is understood to proceed through established microbial pathways for polycyclic aromatic hydrocarbons (PAHs). Microorganisms, particularly bacteria, possess versatile enzymatic systems capable of attacking both the aromatic core and the alkyl substituents of the molecule. nih.govnih.gov The degradation is initiated by oxygenase enzymes that introduce oxygen atoms into the molecule, increasing its reactivity and water solubility, which facilitates further breakdown. mdpi.com

The microbial breakdown of this compound is hypothesized to occur via two primary routes: oxidation of the isopropyl side chains and cleavage of the naphthalene ring system. These pathways can occur sequentially or concurrently, depending on the microbial species and environmental conditions.

Side Chain Oxidation: One of the initial metabolic attacks on alkylated aromatic compounds is the oxidation of the alkyl side chains. libretexts.org For this compound, this involves the oxidation of one or both isopropyl groups. This process is particularly significant because metabolism of diisopropylnaphthalene in organisms like rats and fish proceeds almost exclusively through this pathway, which is a key factor in its lower toxicity compared to naphthalene. nih.govnih.gov

The benzylic carbon—the carbon atom of the isopropyl group attached to the naphthalene ring—is the primary site of oxidative attack due to the resonance stabilization of the resulting radical intermediate. libretexts.orglibretexts.org Microbial enzymes, such as monooxygenases, can hydroxylate this carbon, initiating a sequence of oxidative reactions. mdpi.com This pathway likely proceeds as follows:

Hydroxylation: An isopropyl group is oxidized to a tertiary alcohol.

Further Oxidation: Subsequent enzymatic steps can convert the alcohol to other oxidized products. nih.gov

This side-chain modification increases the polarity of the molecule, preparing it for ring-cleavage or excretion as an intermediate metabolite.

Naphthalene Ring Cleavage: The degradation of the aromatic core is a well-established pathway for naphthalene and its derivatives. frontiersin.orgethz.ch This process is typically initiated by a multi-component enzyme system called naphthalene dioxygenase. frontiersin.org

Dioxygenation: Naphthalene dioxygenase incorporates both atoms of molecular oxygen into one of the aromatic rings, forming a cis-1,2-dihydrodiol. mdpi.com

Dehydrogenation: A dehydrogenase enzyme then converts the cis-dihydrodiol into the corresponding dihydroxylated aromatic, 1,2-dihydroxynaphthalene. mdpi.com

Ring Cleavage: The dihydroxylated ring is now susceptible to cleavage by another dioxygenase (an extradiol dioxygenase). nih.gov This breaks open the aromatic ring, forming a dicarboxylic acid derivative.

Lower Pathway: The resulting ring-fission product enters a "lower pathway," where it is further metabolized through intermediates like salicylate (B1505791) or gentisate and eventually funneled into central metabolic cycles, such as the Krebs cycle. frontiersin.org

For this compound, the initial dioxygenase attack could theoretically occur on either the substituted or the unsubstituted ring. Attack on the unsubstituted ring is a common strategy observed in the degradation of other substituted naphthalenes, such as methylnaphthalene. scispace.com

| Pathway | Key Step | Enzyme Class | Intermediate Products |

|---|---|---|---|

| Side Chain Oxidation | Benzylic Hydroxylation | Monooxygenase | 2-isopropyl-3-(2-hydroxy-2-propyl)naphthalene |

| Further Oxidation | Alcohol Dehydrogenase | Various oxidized derivatives | |

| Naphthalene Ring Cleavage | Dioxygenation | Naphthalene Dioxygenase | Diisopropyl-cis-naphthalene dihydrodiol |

| Dehydrogenation | Dihydrodiol Dehydrogenase | Diisopropyldihydroxynaphthalene | |

| Extradiol Cleavage | 1,2-Dihydroxynaphthalene Dioxygenase | Ring-fission dicarboxylic acid derivatives |

While specific kinetic data for the biodegradation of this compound are scarce, the principles governing the degradation of other PAHs in various environmental media can provide valuable insights. The rate of biodegradation is influenced by the compound's structure, its bioavailability, and the environmental conditions. nih.gov The presence of bulky isopropyl groups on this compound likely makes it more resistant to degradation than the parent naphthalene molecule. nih.gov

Activated Sludge: Activated sludge from wastewater treatment plants contains a high concentration and diversity of microorganisms, making it an effective medium for the biodegradation of many organic pollutants. researchgate.net The degradation of PAHs in activated sludge often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant. iwaponline.com For naphthalene, degradation can be rapid, occurring within days. nih.gov However, the degradation of more complex, higher molecular weight PAHs is generally slower. iwaponline.com The presence of other organic compounds can also affect the kinetics, sometimes leading to competitive inhibition where microbes preferentially degrade more accessible substrates. nih.gov

Seawater and Lake Water: In natural aquatic environments like seawater and lake water, microbial populations are less dense and may not be pre-acclimated to specific pollutants. Consequently, biodegradation rates are typically slower than in activated sludge. acs.org The process often involves a lag phase, during which the indigenous microbial communities adapt to the new substrate. nih.gov

The bioavailability of hydrophobic compounds like this compound is a major limiting factor in aquatic systems. researchgate.net These compounds tend to adsorb to suspended particulate matter and sediments, reducing their availability to free-living microorganisms in the water column. mdpi.com Hydrocarbon-degrading bacteria, often found enriched in the sea-surface microlayer, play a crucial role in the natural attenuation of PAHs in marine environments. nih.gov Studies on naphthalene and other PAHs in seawater have shown that degradation is highly dependent on factors like temperature, nutrient availability, and the existing microbial community structure. acs.orgnih.gov

| Environmental Medium | Kinetic Model | Observed Half-Life/Degradation Rate | Limiting Factors |

|---|---|---|---|

| Activated Sludge | First-Order, Monod-type nih.gov | Hours to days | Substrate concentration, presence of co-contaminants, microbial density |

| Seawater | First-Order (often with lag phase) acs.org | Days to weeks | Low bioavailability, nutrient limitation, temperature, lower microbial density nih.gov |

| Lake Water | First-Order (often with lag phase) acs.org | Days to weeks | Adsorption to sediment, bioavailability, microbial adaptation mdpi.com |

Future Research Directions and Emerging Areas

Development of Highly Selective Catalytic Systems for 2,3-Diisopropylnaphthalene Synthesis

The synthesis of specific diisopropylnaphthalene isomers is a significant challenge due to the numerous possible products from the alkylation of naphthalene (B1677914). nih.gov Current research often focuses on shape-selective catalysis using zeolites to favor the formation of linear isomers like 2,6-DIPN and 2,7-DIPN over bulkier isomers. dicp.ac.cnnih.gov For instance, H-mordenite has been shown to exhibit shape selectivity in the isopropylation of naphthalene, restricting the formation of bulky isomers within its channels. nih.gov Similarly, mesoporous aluminosilicates like Al-MCM-48 have been investigated for the selective synthesis of 2,6-DIPN. researchgate.netuq.edu.au

Future research should aim to develop catalytic systems with tailored pore structures and active sites to achieve high selectivity for the less common 2,3-DIPN isomer. This could involve:

Novel Zeolite Topologies: Exploring zeolites with unique channel geometries that sterically favor the transition state leading to 2,3-DIPN.

Functionalized Catalysts: Modifying existing catalysts, such as HY zeolite, with transition metals (e.g., Fe³⁺, Ni²⁺, Co²⁺, Cu²⁺) to alter their electronic properties and, consequently, the isomeric distribution of the products. researchgate.net

Ionic Liquid Catalysis: Investigating the use of ionic liquids, such as chloroaluminates, which can act as both solvent and catalyst, potentially offering different selectivities compared to solid acids. researchgate.net

Table 1: Comparison of Zeolite Catalysts in Naphthalene Isopropylation

| Catalyst | Key Characteristics | Primary DIPN Products | Reference |

| H-Mordenite | 12-membered ring channels, strong Brønsted acidity | High selectivity for 2,6-DIPN | jlu.edu.cnnih.gov |

| H-Y Zeolite | Large pore faujasite structure | High activity, good selectivity for 2,6- and 2,7-DIPN | dicp.ac.cn |

| H-Beta Zeolite | Large pore, 3-dimensional channel system | Can produce cyclopentyl-naphthalene derivatives | dicp.ac.cn |

| Al-MCM-48 | Mesoporous, high surface area | Good conversion with selectivity for 2,6-DIPN | researchgate.netuq.edu.au |

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

Understanding the reaction mechanism is fundamental to designing more selective catalysts. Advanced in-situ and operando spectroscopic techniques can provide real-time insights into the species formed on the catalyst surface during the isopropylation of naphthalene. semanticscholar.orguj.edu.pl Techniques like operando UV-vis and FT-IR spectroscopy can help identify carbenium ion intermediates and coke precursors that influence catalyst activity and selectivity. uj.edu.plmdpi.com

Future research in this area should focus on applying these sophisticated techniques to the synthesis of 2,3-DIPN. By observing the formation and transformation of reaction intermediates within the catalyst's pores under actual reaction conditions, researchers can:

Identify the specific intermediates leading to the formation of 2,3-DIPN.

Understand the reaction pathways that lead to the formation of other isomers.

Elucidate the deactivation mechanisms of the catalyst.

This knowledge will be invaluable for the rational design of catalysts that favor the desired reaction pathway for 2,3-DIPN synthesis.

Refined Computational Models for Predicting Complex Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting the stability of isomers and transition states. nih.govepa.govchemrevlett.com Studies have used computational methods to analyze the thermodynamic equilibrium of DIPN isomers and to understand the shape-selective behavior of zeolite catalysts. nih.gov For example, DFT calculations can be used to study the adsorption of aromatic compounds on catalyst surfaces and the energetics of various reaction pathways. dtu.dkmdpi.com

Future efforts in computational modeling should aim to develop more accurate and predictive models specifically for the isopropylation of naphthalene to form 2,3-DIPN. This will require:

High-Accuracy Quantum Chemical Methods: Employing advanced methods beyond standard DFT to accurately capture the subtle electronic and steric effects that govern isomer selectivity.

Modeling of Catalyst Environment: Incorporating the complex pore structure of zeolites and other catalysts into the computational models to simulate the confinement effects on the reaction.

Kinetic and Thermodynamic Simulations: Performing simulations that can predict the full product distribution under various reaction conditions, thereby guiding the experimental efforts towards the selective synthesis of 2,3-DIPN.

Sustainable Production and Environmental Remediation Strategies for Diisopropylnaphthalenes

Diisopropylnaphthalenes have been identified as environmental contaminants, often originating from paper manufacturing and recycling processes. researchgate.netmq.edu.au As with other polycyclic aromatic hydrocarbons (PAHs), there is a need for sustainable production methods and effective environmental remediation strategies. pjoes.comiastate.edu

Future research should address the following:

Green Synthesis Routes: Developing environmentally benign catalytic processes for the synthesis of DIPNs, including 2,3-DIPN, that minimize waste and avoid the use of hazardous reagents like HF or AlCl₃. google.com This includes the use of reusable solid acid catalysts. researchgate.net

Bioremediation of DIPNs: Investigating the microbial degradation of DIPN isomers. While bioremediation strategies for general PAHs are known, involving bacteria and fungi, research specific to the degradation of DIPNs is needed. mdpi.compjoes.comnih.gov Identifying microorganisms and enzymes capable of breaking down the alkylated naphthalene core of 2,3-DIPN would be a significant advancement.

Adsorption and Removal Technologies: Developing efficient adsorbent materials for the removal of DIPNs from contaminated water and soil.

Exploration of Novel Material Science Applications

While 2,6-DIPN is a known precursor to high-performance polymers like polyethylene (B3416737) naphthalate (PEN), the potential applications of other isomers, including 2,3-DIPN, remain largely unexplored. dicp.ac.cn The unique substitution pattern of 2,3-DIPN could lead to materials with distinct properties.

Future research should explore the incorporation of the this compound moiety into novel materials, such as:

Conjugated Polymers: Synthesizing polymers incorporating 2,3-dialkoxynaphthalene units for applications in organic electronics. A polymer based on a 2,3-bis(2-ethylhexyloxy)naphthalene derivative has already been synthesized via direct arylation polymerization, suggesting the feasibility of this approach. nih.gov

Liquid Crystals: Investigating the liquid crystalline properties of derivatives of 2,3-DIPN. The rigid naphthalene core with flexible isopropyl groups could lead to novel mesophases.

Porous Organic Polymers: Using 2,3-DIPN as a building block for the synthesis of porous polymers for applications in gas storage, separation, and catalysis. Naphthalene-based polymers have been shown to be effective catalytic supports. nih.gov

By systematically investigating these emerging areas, the scientific community can unlock the full potential of this compound, moving beyond its current status as a lesser-known isomer to a compound with significant scientific and potentially commercial value.

Q & A

Q. How should researchers design studies to assess the neurotoxic potential of 2,3-DIPN?

- Methodological Answer : Use in vitro blood-brain barrier (BBB) models (e.g., co-cultures of endothelial cells and astrocytes) to assess permeability. Pair with in vivo neurobehavioral assays (e.g., Morris water maze) in rodents exposed to subchronic doses. Measure biomarkers like glial fibrillary acidic protein (GFAP) to detect neuroinflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.